2-(4-Chloro-3-(chlorosulfonyl)benzoyl)benzoic acid
Overview
Description
2-(4-Chloro-3-(chlorosulfonyl)benzoyl)benzoic acid is a chemical compound with the molecular formula C14H8Cl2O5S and a molecular weight of 359.18 g/mol . It is known for its crystalline nature and has a melting point range of 164-175°C . This compound is used in various chemical and industrial applications due to its unique chemical properties.
Scientific Research Applications
2-(4-Chloro-3-(chlorosulfonyl)benzoyl)benzoic acid has several scientific research applications :
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of polymer-bound catalysts and other complex organic molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-(4-Chloro-3-(chlorosulfonyl)benzoyl)benzoic acid is the Na+/Cl- symporter in the cortical diluting segment of the ascending limb of the loop of Henle . This symporter plays a crucial role in the reabsorption of sodium and chloride ions in the kidneys.
Mode of Action
This compound acts as an inhibitor of the Na+/Cl- symporter . By binding to this symporter, it prevents the reabsorption of sodium and chloride ions, leading to their excretion in the urine. This results in a decrease in extracellular fluid and plasma volume, a process known as diuresis .
Result of Action
The primary result of the action of this compound is diuresis, or increased urine production . This can lead to a decrease in blood volume and blood pressure. At the cellular level, the inhibition of the Na+/Cl- symporter disrupts the ionic balance across the cell membranes in the kidneys.
Preparation Methods
The synthesis of 2-(4-Chloro-3-(chlorosulfonyl)benzoyl)benzoic acid typically involves the following steps :
Condensation Reaction: Ortho-phthalic anhydride reacts with chlorobenzene in the presence of anhydrous aluminum chloride to form 2-(4-chlorobenzoyl)benzoic acid.
Nitration and Reduction: The resulting product undergoes nitration using a mixed acid, followed by reduction to yield 2-(3-amino-4-chlorobenzoyl)benzoic acid.
Sulfonation: The final step involves sulfonation to introduce the chlorosulfonyl group, resulting in the formation of this compound.
Chemical Reactions Analysis
2-(4-Chloro-3-(chlorosulfonyl)benzoyl)benzoic acid undergoes various chemical reactions, including :
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorosulfonyl group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding benzoic acid derivatives.
Common reagents used in these reactions include sulfuric acid, nitric acid, and reducing agents like sodium borohydride. The major products formed from these reactions are typically derivatives of benzoic acid with various functional groups.
Comparison with Similar Compounds
2-(4-Chloro-3-(chlorosulfonyl)benzoyl)benzoic acid can be compared with similar compounds such as :
4-Chloro-3-(chlorosulfonyl)benzoic acid: This compound shares the chlorosulfonyl group but lacks the additional benzoyl group, making it less complex.
2-(4-Chlorobenzoyl)benzoic acid: This compound lacks the chlorosulfonyl group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.
Properties
IUPAC Name |
2-(4-chloro-3-chlorosulfonylbenzoyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O5S/c15-11-6-5-8(7-12(11)22(16,20)21)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSORILUZXWKON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20988270 | |
Record name | 2-[4-Chloro-3-(chlorosulfonyl)benzoyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20988270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68592-12-1 | |
Record name | 2-[4-Chloro-3-(chlorosulfonyl)benzoyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68592-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chloro-3-(chlorosulphonyl)benzoyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068592121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[4-Chloro-3-(chlorosulfonyl)benzoyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20988270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-chloro-3-(chlorosulphonyl)benzoyl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.086 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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